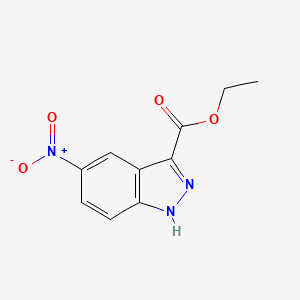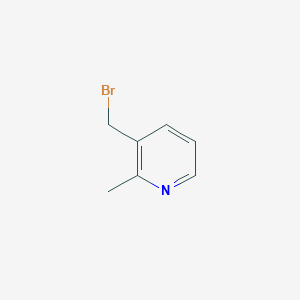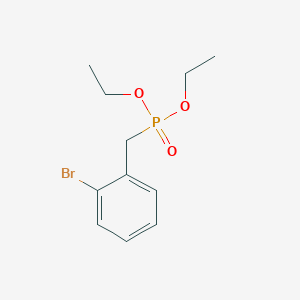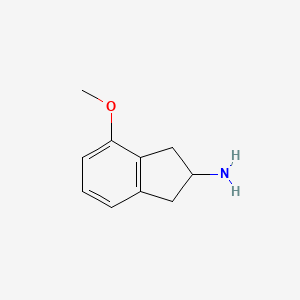
3-(4-Biphenyl)-2-methyl-1-propen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Biphenyl)-2-methyl-1-propene" is a chemical entity that has not been directly studied in the provided papers. However, there are several related compounds that have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound . For instance, the synthesis of related heteroacenes and mesogenic monomers suggests that "3-(4-Biphenyl)-2-methyl-1-propene" may exhibit interesting electronic and structural properties that could be relevant for materials science applications .
Synthesis Analysis
The synthesis of related compounds, such as the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, involves the formation of a noncentrosymmetric monoclinic system, which could imply a similar synthetic route for "3-(4-Biphenyl)-2-methyl-1-propene" . The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct molecular conformation and purity of the final product.
Molecular Structure Analysis
The molecular structure of "3-(4-Biphenyl)-2-methyl-1-propene" can be inferred from related compounds. For example, the mesogenic monomer mentioned above crystallizes in a noncentrosymmetric monoclinic system with nearly coplanar phenyl rings, suggesting that "3-(4-Biphenyl)-2-methyl-1-propene" may also exhibit a planar biphenyl structure conducive to pi-pi stacking and potential mesogenic behavior .
Chemical Reactions Analysis
While the specific chemical reactions of "3-(4-Biphenyl)-2-methyl-1-propene" are not detailed in the provided papers, the stability and reactivity can be speculated based on similar compounds. For instance, the stability of BIQ 3 in solution and the solid state suggests that "3-(4-Biphenyl)-2-methyl-1-propene" may also exhibit stability under various conditions, which is desirable for applications in organic semiconductor devices .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(4-Biphenyl)-2-methyl-1-propene" can be partially deduced from the properties of structurally related compounds. The mesogenic properties of certain biphenyl compounds, as well as their crystal structures, indicate that "3-(4-Biphenyl)-2-methyl-1-propene" might display liquid crystalline behavior and form ordered structures in the solid state . Additionally, the molecular electrostatic potential and non-linear optical properties of related compounds suggest that "3-(4-Biphenyl)-2-methyl-1-propene" could have interesting electronic properties .
Wissenschaftliche Forschungsanwendungen
Transparente und flexible Elektronik
Die Verbindung wird bei der Konstruktion und Herstellung von farblosem Polyimid (CPI) Filmen für transparente und flexible Elektronik verwendet . Diese Filme sind aufgrund ihrer hohen mechanischen Eigenschaften, ihrer thermischen Stabilität und ihrer guten chemischen Beständigkeit für die Elektronik der nächsten Generation unerlässlich. CPI-Filme werden in Bildanzeigegeräten, optischen Filmen, organischen Photovoltaikanlagen und flexiblen Leiterplatten eingesetzt.
Superkondensatoren
“3-(4-Biphenyl)-2-methyl-1-propen” dient als organischer Linker bei der Synthese von Nickel-Metall-Organischen Gerüsten (Ni-MOFs) mit einstellbaren Porengrößen . Diese Ni-MOFs zeigen eine hohe Leistung in Superkondensatoren, die für die Energiespeicherung in tragbaren elektronischen Geräten und Fahrzeugteilen entscheidend sind.
Hochleistungs-Polyimide
Diese Verbindung ist ein Schlüsselmonomer bei der Synthese von Hochleistungs-Polyimiden, die in der Luft- und Raumfahrt, der Raumfahrt, dem Maschinenbau und der Mikroelektronik eingesetzt werden . Diese Polyimide werden für ihre hervorragende thermische und oxidative Stabilität sowie ihre überlegenen mechanischen Eigenschaften geschätzt.
Ionenflüssigkeiten
Die Verbindung wurde für ihre Rolle bei der Synthese von 3,3’,4,4’-Biphenyltetracarbonsäureanhydrid (BPDA) unter Verwendung von Ionenflüssigkeiten als umweltfreundliche Reaktionsmedien hervorgehoben . Dieses Verfahren betont die Notwendigkeit effizienter, kostengünstiger und umweltfreundlicher Syntheseverfahren.
Technische Kunststoffe
“this compound” ist ein Vorläufer für BPDA, das ein Rohmaterial für Polyimidharze in Super-Engineering-Kunststoffen ist . Diese Materialien werden in verschiedenen Produkten der Informations- und Elektroniktechnologie eingesetzt, darunter Mobiltelefone und Kopierer.
Organische Synthese
Die Verbindung ist an der Herstellungsmethode von 3,3’,4,4’-Biphenyltetracarbonsäuredianhydrid beteiligt, das ein wichtiges Monomer für spezielle technische Kunststoffe ist . Das Verfahren betont niedrige Produktionskosten und minimale Umweltbelastung.
Safety and Hazards
Zukünftige Richtungen
Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry . They hold great potential for applications across numerous industries and material fields . The development of novel biphenyl derivatives and their applications in various fields is an active area of research .
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-4-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13(2)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNOQGLFCGKHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510397 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53573-00-5 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

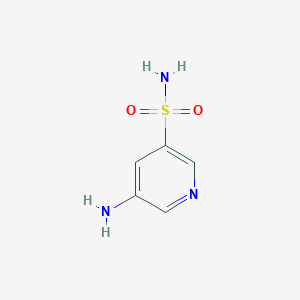
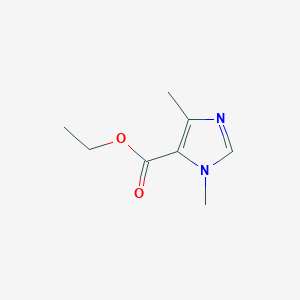
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)
